Tideglusib Tideglusib Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4. It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has neuroprotective effects. Currently under clinical investigation for the treatment of Alzheimer's disease and progressive supranuclear palsy. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, a neuroprotective agent, an anti-inflammatory agent and an apoptosis inducer. It is a member of naphthalenes, a member of benzenes and a thiadiazolidine.
Tideglusib is under the investigation for the development of treatments for Alzheimer's disease and for progressive supranuclear palsy. It is reported to be a potent anti-inflammatory and neuroprotective that is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3). Tideglusib is being developed by the Spanish pharmaceutic company Zeltia group and its current status is withdrawn for the treatment of Alzheimer's disease as of 2012.
Brand Name: Vulcanchem
CAS No.: 865854-05-3
VCID: VC0545349
InChI: InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
SMILES: C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol

Tideglusib

CAS No.: 865854-05-3

Inhibitors

VCID: VC0545349

Molecular Formula: C19H14N2O2S

Molecular Weight: 334.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tideglusib - 865854-05-3

CAS No. 865854-05-3
Product Name Tideglusib
Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
IUPAC Name 4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione
Standard InChI InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Standard InChIKey PMJIHLSCWIDGMD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Appearance Solid powder
Boiling Point 511.3ºC at 760 mmHg
Melting Point 148-150ºC
Description Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4. It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has neuroprotective effects. Currently under clinical investigation for the treatment of Alzheimer's disease and progressive supranuclear palsy. It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, a neuroprotective agent, an anti-inflammatory agent and an apoptosis inducer. It is a member of naphthalenes, a member of benzenes and a thiadiazolidine.
Tideglusib is under the investigation for the development of treatments for Alzheimer's disease and for progressive supranuclear palsy. It is reported to be a potent anti-inflammatory and neuroprotective that is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3). Tideglusib is being developed by the Spanish pharmaceutic company Zeltia group and its current status is withdrawn for the treatment of Alzheimer's disease as of 2012.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione
NP 031112
NP-031112
NP-12 compound
NP031112
NP12 compound
tideglusi
Reference 1: Koros C, Stamelou M. Interventions in progressive supranuclear palsy. Parkinsonism Relat Disord. 2015 Sep 25. pii: S1353-8020(15)00424-1. doi: 10.1016/j.parkreldis.2015.09.033. [Epub ahead of print] PubMed PMID: 26459661.
2: Sun A, Li C, Chen R, Huang Y, Chen Q, Cui X, Liu H, Thrasher JB, Li B. GSK-3β controls autophagy by modulating LKB1-AMPK pathway in prostate cancer cells. Prostate. 2015 Oct 6. doi: 10.1002/pros.23106. [Epub ahead of print] PubMed PMID: 26440826.
3: Eschlböck S, Krismer F, Wenning GK. Interventional trials in atypical parkinsonism. Parkinsonism Relat Disord. 2015 Sep 25. pii: S1353-8020(15)00429-0. doi: 10.1016/j.parkreldis.2015.09.038. [Epub ahead of print] PubMed PMID: 26421389.
4: Armagan G, Keser A, Atalayın Ç, Dagcı T. Tideglusib protects neural stem cells against NMDA receptor overactivation. Pharmacol Rep. 2015 Oct;67(5):823-31. doi: 10.1016/j.pharep.2015.01.007. Epub 2015 Jan 23. PubMed PMID: 26398371.
5: Poewe W, Mahlknecht P, Krismer F. Therapeutic advances in multiple system atrophy and progressive supranuclear palsy. Mov Disord. 2015 Sep 15;30(11):1528-38. doi: 10.1002/mds.26334. Epub 2015 Jul 30. Review. PubMed PMID: 26227071.
6: Moretti DV. Are there treatments for atypical parkinsonism? An update on actual options. Rev Neurosci. 2015 Oct 1;26(5):547-53. doi: 10.1515/revneuro-2015-0008. PubMed PMID: 26098698.
7: Lovestone S, Boada M, Dubois B, Hüll M, Rinne JO, Huppertz HJ, Calero M, Andrés MV, Gómez-Carrillo B, León T, del Ser T; ARGO investigators. A phase II trial of tideglusib in Alzheimer's disease. J Alzheimers Dis. 2015;45(1):75-88. doi: 10.3233/JAD-141959. PubMed PMID: 25537011.
8: Tolosa E, Litvan I, Höglinger GU, Burn D, Lees A, Andrés MV, Gómez-Carrillo B, León T, Del Ser T; TAUROS Investigators. A phase 2 trial of the GSK-3 inhibitor tideglusib in progressive supranuclear palsy. Mov Disord. 2014 Apr;29(4):470-8. doi: 10.1002/mds.25824. Epub 2014 Feb 14. PubMed PMID: 24532007.
9: Höglinger GU, Huppertz HJ, Wagenpfeil S, Andrés MV, Belloch V, León T, Del Ser T; TAUROS MRI Investigators. Tideglusib reduces progression of brain atrophy in progressive supranuclear palsy in a randomized trial. Mov Disord. 2014 Apr;29(4):479-87. doi: 10.1002/mds.25815. Epub 2014 Jan 31. PubMed PMID: 24488721.
10: Morales-Garcia JA, Luna-Medina R, Alonso-Gil S, Sanz-Sancristobal M, Palomo V, Gil C, Santos A, Martinez A, Perez-Castillo A. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem Neurosci. 2012 Nov 21;3(11):963-71. doi: 10.1021/cn300110c. Epub 2012 Sep 24. PubMed PMID: 23173075; PubMed Central PMCID: PMC3503340.
11: del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, Vericat JA, Redondo P, Fleet D, León T. Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study. J Alzheimers Dis. 2013;33(1):205-15. doi: 10.3233/JAD-2012-120805. PubMed PMID: 22936007.
12: Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J Biol Chem. 2012 Jan 6;287(2):893-904. doi: 10.1074/jbc.M111.306472. Epub 2011 Nov 18. PubMed PMID: 22102280; PubMed Central PMCID: PMC3256883.
13: Martinez A, Gil C, Perez DI. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer's disease treatment. Int J Alzheimers Dis. 2011;2011:280502. doi: 10.4061/2011/280502. Epub 2011 Jun 30. PubMed PMID: 21760986; PubMed Central PMCID: PMC3132520.
14: Luna-Medina R, Cortes-Canteli M, Sanchez-Galiano S, Morales-Garcia JA, Martinez A, Santos A, Perez-Castillo A. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: potential therapeutic role in brain disorders. J Neurosci. 2007 May 23;27(21):5766-76. PubMed PMID: 17522320.
PubChem Compound 11313622
Last Modified Nov 11 2021
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